Isoeugenyl phenylacetate
Isoeugenyl phenylacetate
Isoeugenol phenylacetate, also known as fema 2477 or isoeugenyl alpha-toluate, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. Isoeugenol phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isoeugenol phenylacetate is primarily located in the membrane (predicted from logP). Isoeugenol phenylacetate has a sweet, cinnamon, and clove taste.
Brand Name:
Vulcanchem
CAS No.:
120-24-1
VCID:
VC21014849
InChI:
InChI=1S/C18H18O3/c1-3-7-14-10-11-16(17(12-14)20-2)21-18(19)13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3
SMILES:
CC=CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)OC
Molecular Formula:
C18H18O3
Molecular Weight:
282.3 g/mol
Isoeugenyl phenylacetate
CAS No.: 120-24-1
Cat. No.: VC21014849
Molecular Formula: C18H18O3
Molecular Weight: 282.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isoeugenol phenylacetate, also known as fema 2477 or isoeugenyl alpha-toluate, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. Isoeugenol phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isoeugenol phenylacetate is primarily located in the membrane (predicted from logP). Isoeugenol phenylacetate has a sweet, cinnamon, and clove taste. |
|---|---|
| CAS No. | 120-24-1 |
| Molecular Formula | C18H18O3 |
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | (2-methoxy-4-prop-1-enylphenyl) 2-phenylacetate |
| Standard InChI | InChI=1S/C18H18O3/c1-3-7-14-10-11-16(17(12-14)20-2)21-18(19)13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3 |
| Standard InChI Key | YYLCMLYMJHKLEJ-UHFFFAOYSA-N |
| Isomeric SMILES | C/C=C\C1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)OC |
| SMILES | CC=CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)OC |
| Canonical SMILES | CC=CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)OC |
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